2-azido-5-chloropyridine
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Overview
Description
2-azido-5-chloropyridine is a heterocyclic organic compound that belongs to the class of pyridine derivatives. It is characterized by the presence of an azido group (-N3) and a chlorine atom attached to the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-azido-5-chloropyridine typically involves the nucleophilic substitution of a suitable precursor. One common method is the reaction of 2-chloro-5-nitropyridine with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures. The nitro group is reduced to an amino group, which is then diazotized and subsequently replaced by the azido group.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-azido-5-chloropyridine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of different substituted pyridine derivatives.
Reduction Reactions: The azido group can be reduced to an amino group under suitable conditions.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, forming triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in DMF.
Reduction: Hydrogen gas with a palladium catalyst.
Cycloaddition: Alkynes in the presence of copper catalysts.
Major Products:
- Substituted pyridines.
- Amino derivatives.
- Triazole derivatives.
Scientific Research Applications
2-azido-5-chloropyridine has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Employed in the study of enzyme mechanisms and protein labeling.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-azido-5-chloropyridine involves its reactivity towards nucleophiles and its ability to participate in cycloaddition reactions. The azido group is highly reactive and can form covalent bonds with various substrates, making it useful in bioconjugation and labeling studies. The chlorine atom enhances the compound’s electrophilicity, facilitating nucleophilic substitution reactions.
Comparison with Similar Compounds
2-chloropyridine: Lacks the azido group, making it less reactive in cycloaddition reactions.
2-amino-5-chloropyridine: Contains an amino group instead of an azido group, leading to different reactivity and applications.
5-chloro-2-nitropyridine: Contains a nitro group, which can be reduced to an amino group and further modified.
Uniqueness: 2-azido-5-chloropyridine is unique due to the presence of both an azido group and a chlorine atom on the pyridine ring. This combination imparts distinct reactivity, making it a versatile intermediate in organic synthesis and a valuable tool in scientific research.
Properties
CAS No. |
242815-95-8 |
---|---|
Molecular Formula |
C5H3ClN4 |
Molecular Weight |
154.56 g/mol |
IUPAC Name |
2-azido-5-chloropyridine |
InChI |
InChI=1S/C5H3ClN4/c6-4-1-2-5(8-3-4)9-10-7/h1-3H |
InChI Key |
UAWAHMOAEOICGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Cl)N=[N+]=[N-] |
Purity |
95 |
Origin of Product |
United States |
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